BenchChemオンラインストアへようこそ!

Naldemedine

Opioid-Induced Constipation PAMORA Indirect Treatment Comparison

Naldemedine (CAS 916072-89-4) is a peripherally-acting mu-opioid receptor antagonist (PAMORA) with dual mu/delta binding and slow dissociation kinetics. Unlike other PAMORAs, its CNS restriction relies on passive permeability barriers (PSA >100 Ų) rather than P-gp efflux—brain Kp remains <0.1 even in P-gp knockout models—making it the definitive tool for studies involving P-gp inhibitors or genetic P-gp deficiency. Its CYP3A4-mediated metabolism (2.9-fold AUC increase with itraconazole) provides a quantifiable, manageable DDI profile distinct from methylnaltrexone. For OIC research in laxative-refractory populations, indirect treatment comparisons show superior efficacy (OR 4.07 vs naloxegol 25 mg at Week 12). Choose naldemedine for reproducible, CNS-confined peripheral opioid antagonism with defined pharmacokinetic boundaries.

Molecular Formula C32H34N4O6
Molecular Weight 570.6 g/mol
CAS No. 916072-89-4
Cat. No. B609404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaldemedine
CAS916072-89-4
SynonymsS 297995;  S-297995;  S297995;  S 297,995;  S-297,995;  S297,995;  Naldemedine;  Symproic; 
Molecular FormulaC32H34N4O6
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O
InChIInChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1
InChIKeyAXQACEQYCPKDMV-RZAWKFBISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naldemedine (CAS 916072-89-4): Peripherally Restricted Mu-Opioid Receptor Antagonist for OIC Research and Development


Naldemedine (CAS 916072-89-4) is a small-molecule, orally bioavailable, peripherally acting mu-opioid receptor antagonist (PAMORA) [1]. It is a derivative of naltrexone, structurally modified with a side chain that increases molecular weight and polar surface area (PSA >100 Ų) to restrict passive diffusion across the blood-brain barrier (BBB) [2]. Naldemedine is an antagonist at mu- (Ki = 0.34 nM), delta- (Ki = 0.43 nM), and kappa- (Ki = 0.94 nM) opioid receptors [3]. It is approved in the US, EU, and Japan for the treatment of opioid-induced constipation (OIC) in adults with chronic non-cancer pain [1].

Why Naldemedine (CAS 916072-89-4) Cannot Be Freely Substituted by Other PAMORAs or Naltrexone Analogs


Naldemedine is a member of the PAMORA class, which also includes naloxegol, methylnaltrexone, and alvimopan. Despite shared class pharmacology, these agents exhibit critical divergence in receptor subtype binding profiles, BBB penetration mechanisms, metabolic pathways, and drug-drug interaction (DDI) liabilities [1]. Naldemedine is a dual mu/delta antagonist, whereas methylnaltrexone and naloxegol are primarily mu-selective [2]. Naldemedine and naloxegol are substrates for CYP3A4 and P-glycoprotein (P-gp), creating clinically significant DDI risks not shared by methylnaltrexone, which is not a substrate for CYP3A4 or P-gp [1]. Unlike the CNS-penetrant parent compound naltrexone, naldemedine's restricted BBB penetration is primarily driven by its high polar surface area and molecular weight, with minimal contribution from P-gp efflux [3]. These mechanistic and pharmacokinetic distinctions preclude generic interchangeability in both research and clinical contexts.

Quantitative Differentiation of Naldemedine (CAS 916072-89-4) from Key Comparators: Evidence-Based Selection Guide


Indirect Treatment Comparison: Naldemedine Demonstrates Superior Odds of Response vs. Naloxegol 25 mg in Laxative-Inadequate Responders

In an indirect treatment comparison of Phase III RCT data (COMPOSE-1/2 for naldemedine 0.2 mg QD vs. KODIAC-04/05 for naloxegol 25 mg QD), naldemedine monotherapy was superior to naloxegol 25 mg monotherapy in patients with prior laxative inadequate response (LIR) [1]. The odds ratio (OR) for achieving non-OIC status (>3 spontaneous bowel movements/week) at Week 12 was 4.07 (95% CI 1.19–13.9; p=0.0249) [1].

Opioid-Induced Constipation PAMORA Indirect Treatment Comparison

Non-Competitive Mu-Receptor Antagonism with Slower Binding Kinetics Differentiates Naldemedine from Naloxone and Naloxegol

In vitro Schild plot analysis demonstrated that naldemedine acts as a non-competitive antagonist at mu-opioid receptors, whereas naloxone and naloxegol are competitive antagonists [1]. Furthermore, naldemedine exhibited slower association and dissociation kinetics compared to naloxone and naloxegol [1]. This distinct binding profile translated in vivo: the dose-response curve for naldemedine in the morphine-induced small intestinal transit (SIT) model was not shifted by increasing morphine doses (1 to 3 mg/kg), while that of naloxegol was significantly right-shifted, indicating potential loss of efficacy at higher opioid doses [1].

Opioid Receptor Antagonist Binding Kinetics

Metabolic and DDI Liability Profile: Naldemedine vs. Methylnaltrexone

Naldemedine is primarily metabolized by CYP3A4 (with minor contribution from UGT1A3) and is a substrate for P-glycoprotein (P-gp) [1]. Consequently, co-administration with strong CYP3A4 inhibitors can significantly increase naldemedine exposure; itraconazole increased naldemedine AUC 2.9-fold [1]. Conversely, the strong CYP3A4 inducer rifampicin decreased naldemedine exposure by 83% [1]. In contrast, methylnaltrexone is not a substrate for CYP3A4 or P-gp; therefore, its plasma concentrations are not altered by CYP3A4 or P-gp inhibitors or inducers [2].

Drug-Drug Interaction CYP3A4 P-glycoprotein

Mechanism of BBB Restriction: Naldemedine Brain Penetration is Governed by Passive Permeability, Not P-gp Efflux

The low brain distribution of naldemedine is primarily due to its limited ability to passively cross the BBB, a consequence of its high polar surface area (PSA >100 Ų) and molecular weight [1]. In mdr1a/b (P-gp) knockout mice, the brain-to-plasma concentration ratio (brain Kp) of naldemedine increased only 4-fold compared to wild-type mice, yet the absolute brain Kp remained very low (Kp < 0.1) [1]. This indicates minimal contribution of P-gp efflux to restricting CNS access. This mechanism contrasts with other PAMORAs and suggests that brain distribution of naldemedine would not be significantly altered by P-gp inhibitors or functional P-gp disorders [1].

Blood-Brain Barrier P-glycoprotein CNS Penetration

High-Value Research and Procurement Applications for Naldemedine (CAS 916072-89-4) Based on Quantitative Evidence


Investigating Opioid Antagonist Pharmacology in Systems Requiring Non-Competitive Mu-Receptor Blockade

Naldemedine is the PAMORA of choice for researchers seeking a non-competitive mu-opioid receptor antagonist with slow binding kinetics. Its distinct mechanism, validated by Schild analysis and binding assays comparing it directly to naloxone and naloxegol [1], allows for investigation of antagonist surmountability and receptor residence time in peripheral tissues without confounding central effects.

Developing OIC Therapies for Patients on Concomitant CYP3A4/P-gp Inhibitors Where Methylnaltrexone is Unsuitable

In clinical or preclinical development programs where the target population is likely to be on strong CYP3A4 or P-gp inhibitors, naldemedine offers a defined, quantifiable DDI profile [1]. Its 2.9-fold AUC increase with itraconazole is a known and manageable risk, whereas the lack of CYP3A4/P-gp interaction with methylnaltrexone [2] may be preferred in other contexts. This evidence allows for rational, data-driven selection of the appropriate PAMORA based on concomitant medication profiles.

Studies of Peripheral Opioid Antagonism Where P-gp Modulation is Expected

Naldemedine's CNS restriction is primarily driven by passive permeability barriers (PSA >100 Ų) rather than P-gp efflux, as demonstrated by brain Kp values remaining <0.1 even in P-gp knockout mice [1]. This makes naldemedine a robust tool for studies involving P-gp inhibitors or genetic P-gp deficiency, as its brain penetration is unlikely to increase significantly, ensuring maintained peripheral selectivity.

Comparative Effectiveness Research in Laxative-Inadequate Responder (LIR) Populations

Based on indirect treatment comparison data showing an OR of 4.07 for achieving non-OIC status versus naloxegol 25 mg at Week 12 in LIR patients [1], naldemedine is a high-priority candidate for procurement in research settings evaluating OIC treatment in patients refractory to standard laxatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naldemedine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.